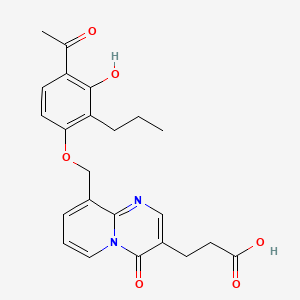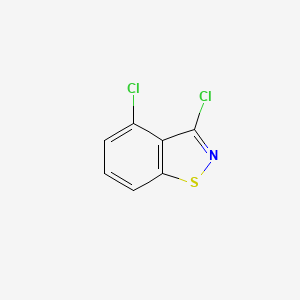![molecular formula C9H7F3O B8734780 Oxirane, 2-[3-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B8734780.png)
Oxirane, 2-[3-(trifluoromethyl)phenyl]-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-(Trifluoromethyl)phenyl)oxirane is a chiral epoxide compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Trifluoromethyl)phenyl)oxirane typically involves the epoxidation of a suitable precursor, such as a styrene derivative with a trifluoromethyl group. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent under mild conditions to achieve the epoxidation .
Industrial Production Methods
Industrial production of ®-2-(3-(Trifluoromethyl)phenyl)oxirane may involve more scalable and cost-effective methods, such as catalytic asymmetric epoxidation using chiral catalysts. These methods ensure high enantioselectivity and yield, making the process suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(3-(Trifluoromethyl)phenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form the corresponding diol.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed.
Major Products Formed
Nucleophilic Substitution: The major products are β-substituted alcohols or amines.
Reduction: The major product is the corresponding diol.
Oxidation: The major products are more oxidized derivatives, such as carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
®-2-(3-(Trifluoromethyl)phenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2-(3-(Trifluoromethyl)phenyl)oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This reactivity is crucial in its biological and chemical applications, where it can modify target molecules through covalent bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(3-(Trifluoromethyl)phenyl)oxirane: The enantiomer of the compound, with similar reactivity but different stereochemistry.
2-(3-(Trifluoromethyl)phenyl)ethanol: A related compound with a hydroxyl group instead of an oxirane ring.
3-(Trifluoromethyl)styrene: The precursor used in the synthesis of the oxirane compound.
Uniqueness
®-2-(3-(Trifluoromethyl)phenyl)oxirane is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound in asymmetric synthesis and various research applications .
Eigenschaften
Molekularformel |
C9H7F3O |
|---|---|
Molekulargewicht |
188.15 g/mol |
IUPAC-Name |
(2R)-2-[3-(trifluoromethyl)phenyl]oxirane |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1 |
InChI-Schlüssel |
SDZLYPFMASMVQF-QMMMGPOBSA-N |
Isomerische SMILES |
C1[C@H](O1)C2=CC(=CC=C2)C(F)(F)F |
Kanonische SMILES |
C1C(O1)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


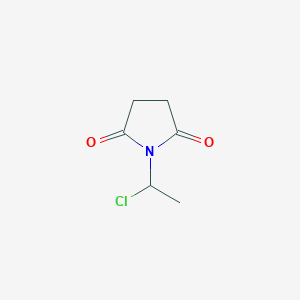
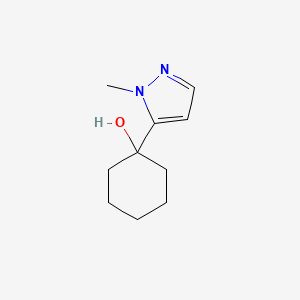
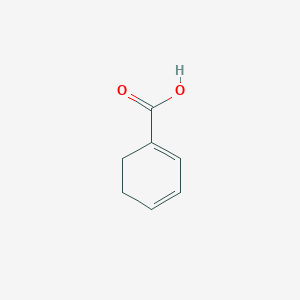
![5-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8734736.png)
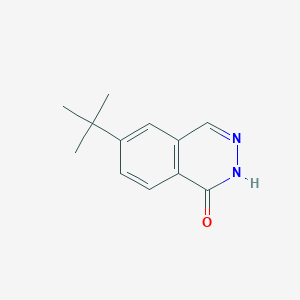
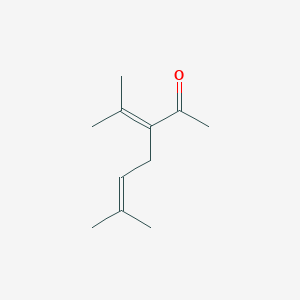

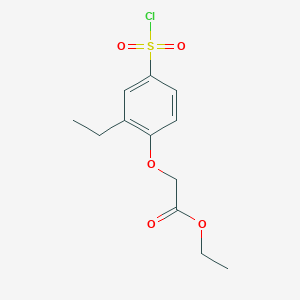
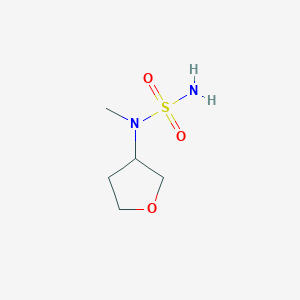
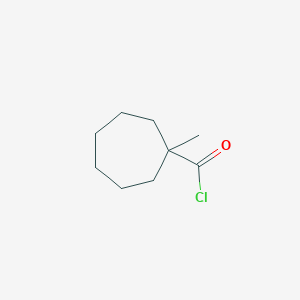

![3-Azabicyclo[5.1.0]octan-5-ol](/img/structure/B8734771.png)
